molecular formula C15H12N2 B079319 1,4-Diphenylpyrazole CAS No. 15132-01-1

1,4-Diphenylpyrazole

Cat. No.: B079319
CAS No.: 15132-01-1
M. Wt: 220.27 g/mol
InChI Key: CYKVEARUNZRABH-UHFFFAOYSA-N
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Description

1,4-Diphenylpyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, and phenyl groups attached at positions 1 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities .

Mechanism of Action

: Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. DOI:10.1039/C6NJ03181A : The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). EMBO Molecular Medicine, 9(4), 1-17. DOI:10.15252/emmm.201606925

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylpyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction between phenylhydrazine and chalcone under acidic conditions can yield this compound . Another method includes the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

IUPAC Name

1,4-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKVEARUNZRABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346571
Record name 1,4-Diphenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15132-01-1
Record name 1,4-Diphenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,4-Diphenyl-1H-pyrazole in recent research?

A1: Recent studies highlight the use of 1,4-Diphenyl-1H-pyrazole as a precursor for synthesizing complex organic molecules with potential biological activity. In a study by [], researchers synthesized a novel polydentate ligand incorporating 1,4-Diphenyl-1H-pyrazole. This ligand, 5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol, acts as a bidentate Lewis base and was successfully coordinated with various transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and cadmium(II) [].

Q2: Are there alternative synthesis routes for derivatives of 1,4-Diphenyl-1H-pyrazole?

A3: Yes, another study [] investigated both conventional and non-conventional methods for synthesizing multifluorinated pyrazolone-5-one derivatives, utilizing 1,4-Diphenyl-1H-pyrazole-3-carbaldehydes as starting materials. The research demonstrated that employing non-conventional techniques like microwave and ultrasonic irradiation significantly reduced reaction times and improved yields compared to traditional methods []. This highlights the potential of green chemistry approaches for synthesizing these compounds in a more sustainable and efficient manner.

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